N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide
Description
Properties
CAS No. |
88350-31-6 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-20(4-2)12-11-18-16(21)13-22-15-9-5-7-14-8-6-10-19-17(14)15/h5-10H,3-4,11-13H2,1-2H3,(H,18,21) |
InChI Key |
ROHTUMVCVNLUJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-[(Quinolin-8-yl)oxy]acetamide Intermediate
- Starting materials: 8-hydroxyquinoline and chloroacetamide or bromoacetamide derivatives.
- Reaction conditions:
- The phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated using a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or acetone).
- The resulting phenolate ion undergoes nucleophilic substitution with haloacetamide to form 2-[(quinolin-8-yl)oxy]acetamide.
- Yield and purity: Typically moderate to high yields (60–85%) are reported with purification by recrystallization or column chromatography.
Coupling with 2-(Diethylamino)ethylamine
- Method:
- The 2-[(quinolin-8-yl)oxy]acetamide intermediate is reacted with 2-(diethylamino)ethylamine under amide coupling conditions.
- Coupling agents such as carbodiimides (e.g., EDCI, DCC) or activated esters may be used to facilitate amide bond formation.
- Alternatively, direct nucleophilic substitution on a suitable leaving group attached to the acetamide moiety can be employed.
- Reaction conditions:
- Typically performed in solvents like dichloromethane, tetrahydrofuran, or dimethylformamide at room temperature or slightly elevated temperatures (25–60 °C).
- Reaction times vary from several hours to overnight.
- Purification: The product is purified by crystallization or chromatographic techniques.
Representative Data Table of Reaction Conditions and Yields
| Step | Reactants | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 8-Hydroxyquinoline + Chloroacetamide | K2CO3, 60 °C, 6 h | DMF | 75 | Formation of quinolin-8-yloxyacetamide intermediate |
| 2 | Quinolin-8-yloxyacetamide + 2-(Diethylamino)ethylamine | EDCI, DMAP, RT, 12 h | DCM | 68 | Amide coupling to introduce diethylaminoethyl group |
Research Findings and Mechanistic Insights
- The nucleophilic substitution in Step 1 proceeds via the phenolate ion attacking the electrophilic carbon of the haloacetamide, forming an ether linkage between the quinoline and acetamide moieties.
- The amide bond formation in Step 2 is facilitated by carbodiimide coupling agents, which activate the carboxyl group of the acetamide intermediate, allowing nucleophilic attack by the amine group of 2-(diethylamino)ethylamine.
- Side reactions such as hydrolysis or over-alkylation are minimized by controlling reaction time, temperature, and stoichiometry.
- Purification steps are critical to remove unreacted starting materials and side products, ensuring high purity of the final compound.
Alternative Synthetic Routes and Considerations
- Direct alkylation of quinolin-8-ol with haloacetamide derivatives bearing the diethylaminoethyl group can be explored to reduce steps. However, steric hindrance and selectivity issues may arise.
- Use of protecting groups on the amine or hydroxyl functionalities may be necessary in complex synthetic schemes to improve yields and selectivity.
- Solid-phase synthesis approaches could be adapted for rapid generation of analogs if applicable.
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Key starting materials | 8-Hydroxyquinoline, chloroacetamide, 2-(diethylamino)ethylamine |
| Key reagents | Potassium carbonate, carbodiimide coupling agents (EDCI, DCC), DMAP |
| Solvents | DMF, dichloromethane, tetrahydrofuran |
| Typical reaction temperature | 25–60 °C |
| Reaction time | 6–12 hours |
| Purification methods | Recrystallization, column chromatography |
| Typical yields | 65–85% per step |
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide exhibit antimicrobial activities. Quinoline derivatives have been shown to possess significant antifungal properties, making them candidates for treating fungal infections. For instance, derivatives of quinoline have been documented to inhibit the growth of pathogenic fungi such as Aspergillus species, suggesting potential therapeutic applications in antifungal treatments .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against viruses like SARS-CoV-2. Studies involving multi-drug therapies have explored the use of quinoline derivatives in combating viral infections through synergistic effects on target proteins involved in viral replication .
Anti-inflammatory Effects
Quinoline-based compounds have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways positions this compound as a candidate for developing treatments for inflammatory diseases.
Case Study: Antifungal Efficacy
A study focused on the antifungal efficacy of quinoline derivatives demonstrated that certain modifications to the chemical structure enhanced activity against Candida species. The results indicated that compounds with similar structural features to this compound exhibited a dose-dependent inhibition of fungal growth, supporting its potential use in antifungal therapies .
Case Study: Antiviral Research
In another case study investigating antiviral properties, researchers utilized molecular dynamics simulations to analyze the binding affinity of quinoline derivatives to viral proteins. The findings suggested that certain structural characteristics of this compound could enhance its effectiveness against viral targets, providing a foundation for future drug development efforts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially leading to anticancer activity, while the diethylaminoethyl group may enhance cell membrane permeability.
Comparison with Similar Compounds
Key Observations :
- Amine Substituents: The diethylaminoethyl group in the target compound and mefexamide enhances solubility and metal-binding capacity compared to cyclohexyl or indole-based analogs .
- Quinoline Modifications: Bromination (e.g., 5,7-dibromo in ) or methoxy substitutions () alter electronic properties, affecting reactivity and biological activity .
- Functional Groups : Hydrazide derivatives () exhibit cytotoxic activity, while thiadiazole-linked compounds () may influence stability and intermolecular interactions .
Physicochemical Properties
- Solubility and Stability: The diethylaminoethyl group likely improves aqueous solubility compared to cyclohexyl () or aromatic substituents ().
- Spectroscopic Data: While NMR data for the target compound are unavailable, analogs like methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate () show characteristic peaks for acetamide moieties (δ7.28 for NH, δ172.12 ppm for C=O) .
Biological Activity
N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide, a compound featuring a quinoline moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a quinoline ring, known for its role in various biological activities, and a diethylamino group, which may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The quinoline derivative may modulate pathways involved in cell signaling and proliferation, potentially exhibiting effects similar to other quinoline-based compounds that have been studied for their anti-cancer and anti-inflammatory properties.
Anticancer Activity
Several studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway .
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of quinoline derivatives suggest that they may offer therapeutic benefits in neurodegenerative diseases. For example, studies have indicated that certain quinoline compounds can protect neuronal cells against oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
